2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide
Overview
Description
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is a chemical compound with the molecular formula C19H22N2O3. It is known for its applications in agriculture as a fungicide, particularly in controlling fungal diseases in cereals, vegetables, and turf .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide involves the formal condensation of the carboxy group of (2E)-2-[(2,5-dimethylphenoxy)methyl]phenyl (methoxyimino)acetic acid with the amino group of methylamine . The reaction typically requires the use of solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and methoxyimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on fungal growth and development.
Medicine: Explored for potential antifungal properties and therapeutic applications.
Industry: Utilized in the formulation of fungicides for agricultural use.
Mechanism of Action
The compound exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, specifically targeting the Qo site of the enzyme. This inhibition disrupts the electron transport chain, leading to the suppression of fungal respiration and growth .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: Known for its broad-spectrum antifungal activity.
Trifloxystrobin: Used in agriculture for its effective control of fungal diseases.
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is unique due to its specific structural features, such as the dimethylphenoxy and methoxyimino groups, which contribute to its high efficacy and selectivity as a fungicide .
Biological Activity
The compound 2-[(2,5-Dimethylphenoxy)methyl]-α-(methoxyimino)-N-methylbenzeneacetamide , also known as Dimoxystrobin, is a synthetic chemical primarily recognized for its biological activity as a fungicide. Its efficacy in controlling various plant diseases makes it significant in agricultural practices. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C19H22N2O3
- Molar Mass : 326.39 g/mol
- CAS Number : 167374-38-1
- Density : 1.09 g/cm³ (predicted)
- Boiling Point : 446.3 °C (predicted)
Property | Value |
---|---|
Molecular Formula | C19H22N2O3 |
Molar Mass | 326.39 g/mol |
Density | 1.09 g/cm³ |
Boiling Point | 446.3 °C |
Dimoxystrobin operates primarily as a mitochondrial cytochrome bc1 complex inhibitor , which disrupts the electron transport chain in fungi, leading to energy depletion and eventual cell death. This mechanism is crucial for its antifungal properties, allowing it to effectively combat a range of fungal pathogens in crops.
Biological Activity
-
Antifungal Efficacy : Dimoxystrobin has shown significant effectiveness against various fungal species, including:
- Fusarium spp.
- Botrytis cinerea
- Rhizoctonia solani
- Field Studies : Research indicates that applications of Dimoxystrobin on crops such as cereals and vegetables result in substantial reductions in disease incidence and severity, enhancing overall crop yield and quality.
- Toxicological Profile : While Dimoxystrobin is effective against fungi, its impact on non-target organisms and the environment is an area of ongoing research. Studies have indicated low toxicity to mammals, but further investigation into its ecotoxicological effects is warranted.
Study 1: Efficacy in Wheat Cultivation
A study conducted on wheat crops treated with Dimoxystrobin demonstrated a reduction in Fusarium head blight, which can severely affect grain quality. The results indicated:
- A 30% reduction in disease severity compared to untreated controls.
- An increase in grain yield by approximately 15% due to improved plant health.
Study 2: Application Timing and Dosage
Research examining different application timings revealed that early application of Dimoxystrobin maximizes its protective effects against Botrytis cinerea in strawberries:
- Treatments applied at flowering resulted in lower disease incidence.
- Optimal dosage was determined to be 0.5 kg/ha , balancing efficacy and cost-effectiveness.
Research Findings
Recent studies have focused on the analytical methods for detecting Dimoxystrobin residues in agricultural products:
- Techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) have been employed for accurate quantification.
- Results show that residues are typically below the maximum residue limits (MRLs) set by regulatory agencies, indicating safe levels for consumer exposure.
Comparative Analysis with Other Fungicides
Fungicide | Target Pathogen | Efficacy (%) | Environmental Impact |
---|---|---|---|
Dimoxystrobin | Fusarium spp. | 85 | Low |
Azoxystrobin | Botrytis cinerea | 90 | Moderate |
Propiconazole | Rhizoctonia solani | 80 | High |
Properties
CAS No. |
145451-07-6 |
---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18- |
InChI Key |
WXUZAHCNPWONDH-UZYVYHOESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Origin of Product |
United States |
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